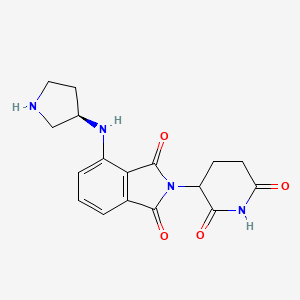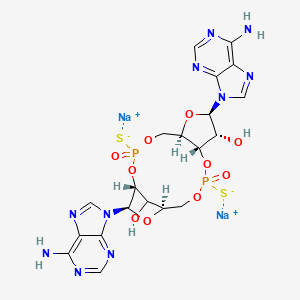
ADU-S100 (disodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ADU-S100 (disodium salt) is a synthetic cyclic dinucleotide agonist of the stimulator of interferon genes (STING) receptor. It is structurally identical to the clinically relevant molecule MIW815 and is currently being investigated for its potential in cancer immunotherapy. This compound activates all known human and murine STING alleles, leading to the production of type I interferons and other cytokines, which play a crucial role in the immune response against tumors .
Preparation Methods
ADU-S100 (disodium salt) can be synthesized through a series of chemical reactions involving the formation of cyclic dinucleotides. The synthetic route typically involves the use of phosphorothioate diester linkages to protect the compound from degradation by phosphodiesterases. The preparation method for in vivo use includes dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and ddH2O to ensure stability and bioavailability .
Chemical Reactions Analysis
ADU-S100 (disodium salt) primarily undergoes reactions that involve the activation of the STING pathway. Upon recognition by the STING receptor, it induces the production of type I interferons and other pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1. The compound also induces the aggregation of STING and the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the activation of downstream immune responses .
Scientific Research Applications
ADU-S100 (disodium salt) has shown significant potential in various scientific research applications, particularly in cancer immunotherapy. It has been demonstrated to induce CD8+ T-cell mediated antitumor immunity in various animal models, including rat esophageal adenocarcinoma and mouse tumor models. The compound has also been shown to potentiate the effects of immune checkpoint inhibitors, leading to enhanced tumor regression and a robust antitumor immune response .
Mechanism of Action
The mechanism of action of ADU-S100 (disodium salt) involves the activation of the STING receptor, which is a critical adaptor protein in the innate immune sensing of cancer. Upon binding to STING, the compound induces the production of type I interferons and other cytokines, leading to the activation of dendritic cells and the recruitment of specialized immune cells to the tumor microenvironment. This results in a robust and durable antigen-specific T-cell mediated immune response against cancer cells .
Comparison with Similar Compounds
ADU-S100 (disodium salt) is structurally identical to MIW815 and shares similar biological activities. Other similar compounds include 2’3’-c-di-AM (PS)2 (Rp,Rp) (disodium salt), which is also a STING agonist with potent antitumor and immunostimulant activities. These compounds are characterized by their ability to activate all known human and murine STING alleles and induce the production of type I interferons and other cytokines .
Properties
Molecular Formula |
C20H22N10Na2O10P2S2 |
|---|---|
Molecular Weight |
734.5 g/mol |
IUPAC Name |
disodium;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxo-3,12-disulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |
InChI |
InChI=1S/C20H24N10O10P2S2.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);;/q;2*+1/p-2/t7-,8-,11?,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 |
InChI Key |
GDWOOOCBNOMMTL-LJFXOJISSA-L |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=O)(O1)[S-])O)[S-].[Na+].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[S-])[S-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


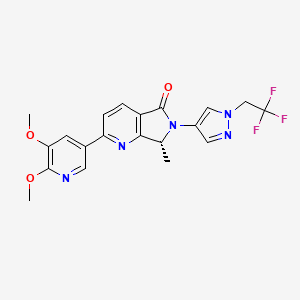
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]furan](/img/structure/B12426460.png)
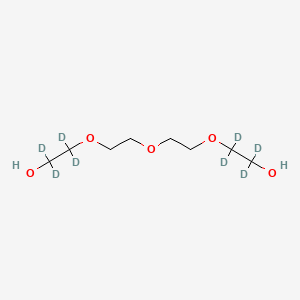

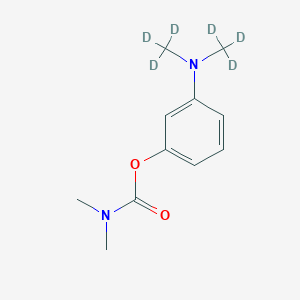

![[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B12426476.png)

![3-(3,4-Dihydroxy-2-methoxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]prop-2-EN-1-one](/img/structure/B12426491.png)
![(4S,9S,10S)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione](/img/structure/B12426495.png)
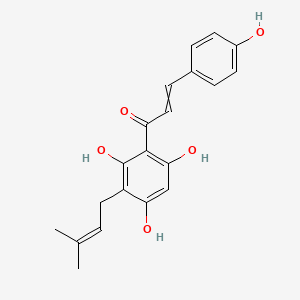
![(2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4-ethoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B12426506.png)

